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molecular formula C14H8ClF3O B3110563 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride CAS No. 180340-74-3

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride

Cat. No. B3110563
M. Wt: 284.66 g/mol
InChI Key: VFDVBQMLLPCXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538140B2

Procedure details

To a mixture of 4′-trifluoromethylbiphenyl-2-carboxylic acid (5.06 g), dimethylformamide (catalytic amount) and methylene chloride (30 mL) was added dropwise oxalyl chloride (2.43 mL) under ice-cooling. The mixture was stirred at room temperature for 100 minutes and the solvent was removed by evaporation. After azeotropic distillation with toluene, the residue was dried in vacuo to give the title compound (5.40 g).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15](O)=[O:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.CN(C)C=O.C(Cl)(=O)C([Cl:28])=O>C(Cl)Cl>[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]([Cl:28])=[O:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.43 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 100 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
After azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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